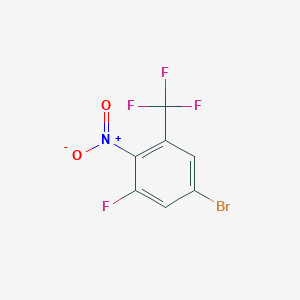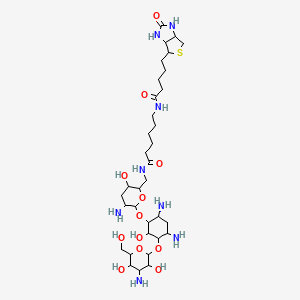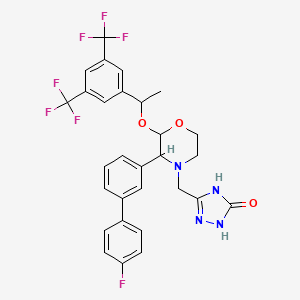![molecular formula C33H33FN2O5 B12290053 5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide](/img/structure/B12290053.png)
5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluorphenyl)-1-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-Hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrol-3-carboxamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(4-Fluorphenyl)-1-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-Hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrol-3-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Pyrrolkerns, gefolgt von der Einführung der Fluorphenyl-, Hydroxyphenyl- und Oxan-2-yl-Gruppen. Jeder Schritt erfordert spezifische Reagenzien und Bedingungen, wie die Verwendung von starken Säuren oder Basen, kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Skalierung der Labor-Synthesemethoden beinhalten. Dazu gehört die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu erhöhen und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Techniken wie Durchflusschemie und automatisierte Synthese könnten eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole core, followed by the introduction of the fluorophenyl, hydroxyphenyl, and oxan-2-yl groups. Each step requires specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Reaktionstypen
5-(4-Fluorphenyl)-1-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-Hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrol-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppen können zu Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.
Substitution: Die aromatischen Ringe können an elektrophilen oder nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Elektrophile oder Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen oft spezifische Lösungsmittel, Temperaturen und Katalysatoren, um die gewünschten Umwandlungen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise würde die Oxidation der Hydroxygruppen zu entsprechenden Ketonen oder Aldehyden führen, während die Reduktion der Carbonylgruppen Alkohole produzieren würde.
Wissenschaftliche Forschungsanwendungen
5-(4-Fluorphenyl)-1-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-Hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrol-3-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner möglichen biologischen Aktivität, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Aufgrund seiner einzigartigen strukturellen Merkmale wird es auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den 5-(4-Fluorphenyl)-1-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-Hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrol-3-carboxamid seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielen. Diese Ziele können Enzyme, Rezeptoren oder andere Proteine sein, was zu einer Modulation biochemischer Pfade führt. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wissenschaftliche Forschungsanwendungen
5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(4-Fluorphenyl)piperazin: Teilt die Fluorphenylgruppe und wird in verschiedenen chemischen und biologischen Studien verwendet.
2-Phenylethanol: Enthält eine Phenylgruppe und ist bekannt für seine aromatischen Eigenschaften.
4-Hydroxybenzaldehyd: Besitzt eine Hydroxyphenylgruppe und wird in der organischen Synthese verwendet.
Einzigartigkeit
Was 5-(4-Fluorphenyl)-1-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-Hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrol-3-carboxamid auszeichnet, ist seine Kombination mehrerer funktioneller Gruppen in einem einzigen Molekül.
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJMDZSAAFACAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate](/img/structure/B12289970.png)
![[3-[3-(2-carbamoylpyrrolidine-1-carbonyl)phenyl]imino-11-hydroxy-2-methanimidoyl-10,13-dimethyl-17-methylsulfanylcarbonyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] cyclopropanecarboxylate](/img/structure/B12289975.png)
![2-[[2-Butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene]propanedioic acid](/img/structure/B12289977.png)
![2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12289978.png)
![2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose](/img/structure/B12290001.png)






![(10R,13S)-10,13-dimethyl-16-methylidene-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12290030.png)


